4-Chloro-6-methyl-2H-pyran-2-one Releases CO 4.5‑Fold Slower than the 4‑Bromo Analog in a Carbon-Monoxide-Releasing Molecule (CORM) System
In the iron(0) tricarbonyl complex series, substituting the 4‑bromine of CORM-F3 [η⁴-(4-bromo-6-methyl-2-pyrone)tricarbonyl iron(0)] with a chlorine atom to yield CORM-F8 [η⁴-(4-chloro-6-methyl-2-pyrone)tricarbonyl iron(0)] produces a 4.5‑fold decrease in the rate of carbon monoxide release [1]. Both complexes retain the 6‑methyl substituent, isolating the halogen effect. Additionally, CORM-F8 exhibits lower cytotoxicity in RAW264.7 macrophages compared with other CO-RMs [1]. This establishes the 4‑chloro compound as the CORM ligand of choice when sustained, attenuated CO delivery is required for pharmacological investigation.
| Evidence Dimension | Rate of carbon monoxide (CO) release from iron(0) tricarbonyl complex |
|---|---|
| Target Compound Data | CORM-F8 (4-chloro-6-methyl-2-pyrone complex): CO release rate decreased 4.5‑fold relative to CORM-F3 |
| Comparator Or Baseline | CORM-F3 (4-bromo-6-methyl-2-pyrone complex): baseline CO release rate |
| Quantified Difference | 4.5‑fold slower CO release for 4‑Cl vs 4‑Br |
| Conditions | In vitro spectrophotometric myoglobin assay; RAW264.7 macrophage culture |
Why This Matters
Sustained, tuneable CO release is critical for therapeutic CORMs; the 4‑chloro analog provides a precisely attenuated kinetic profile that the 4‑bromo compound cannot deliver without additional derivatization.
- [1] Sawle P, Hammad J, Foresti R, Motterlini R, Fairlamb IJS, Lynam JM, Mays MJ. Bioactive properties of iron-containing carbon monoxide-releasing molecules. Journal of Pharmacology and Experimental Therapeutics 2006, 318(1), 478-487. DOI: 10.1124/jpet.106.101758 View Source
